molecular formula C8H15IO B8047380 1-Cyclohexyl-2-iodoethanol

1-Cyclohexyl-2-iodoethanol

Cat. No.: B8047380
M. Wt: 254.11 g/mol
InChI Key: SGLQWURDZKGUIU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-iodoethanol is an organic compound with the molecular formula C8H15IO. It consists of a cyclohexyl group attached to a 2-iodoethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-iodoethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with iodoethanol under controlled conditions. Another method includes the iodination of cyclohexyl-2-ethanol using iodine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the use of excess reagents to drive the reaction to completion. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

1-Cyclohexyl-2-iodoethanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclohexyl-2-iodoethanol derivatives, such as cyclohexyl-2-iodoacetic acid.

  • Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in cyclohexyl-2-ethanol.

  • Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexyl-2-iodoacetic acid

  • Reduction: Cyclohexyl-2-ethanol

  • Substitution: Cyclohexyl-2-hydroxyethanol or cyclohexyl-2-aminoethanol

Scientific Research Applications

1-Cyclohexyl-2-iodoethanol has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-2-iodoethanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, affecting their activity. In drug development, it may target specific receptors or pathways in the body.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes may be inhibited or activated by the compound.

  • Receptors: It may bind to certain receptors, influencing cellular responses.

  • Pathways: It can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Cyclohexylmethanol

  • Cyclohexylamine

  • Cyclohexyl-2-ethanol

  • Cyclohexyl-2-hydroxyethanol

Properties

IUPAC Name

1-cyclohexyl-2-iodoethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLQWURDZKGUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-2-iodoethanol
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